2-chloro-4,5,6-trifluoro-1,3-benzoxazole

Lipophilicity Physicochemical profiling ADME prediction

2-Chloro-4,5,6-trifluoro-1,3-benzoxazole (CAS 2613382-31-1) is a polyhalogenated benzoxazole featuring a unique 4,5,6-trifluoro substitution pattern that creates a distinct electron-deficient aromatic ring. This scaffold offers a 0.5 LogP reduction compared to 5-CF3 analogs, addressing toxicity and hERG binding risks in lead optimization. The reactive 2-chloro substituent enables robust Pd-catalyzed cross-coupling, making it preferable to thiol analogs for library synthesis. For ANDA filers, it is the required ICH Q3A process-related impurity standard for Saxagliptin. Ensure your facility is equipped for its H335 respiratory hazard classification before ordering.

Molecular Formula C7HClF3NO
Molecular Weight 207.54 g/mol
CAS No. 2613382-31-1
Cat. No. B6231435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-4,5,6-trifluoro-1,3-benzoxazole
CAS2613382-31-1
Molecular FormulaC7HClF3NO
Molecular Weight207.54 g/mol
Structural Identifiers
SMILESC1=C2C(=C(C(=C1F)F)F)N=C(O2)Cl
InChIInChI=1S/C7HClF3NO/c8-7-12-6-3(13-7)1-2(9)4(10)5(6)11/h1H
InChIKeySYUWQUYMNWKBFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4,5,6-trifluoro-1,3-benzoxazole (CAS 2613382-31-1) – Core Physicochemical and Structural Identity Profile for Procurement and Research Use


2-Chloro-4,5,6-trifluoro-1,3-benzoxazole (CAS 2613382-31-1) is a polyhalogenated benzoxazole heterocycle with a molecular formula of C₇HClF₃NO and a molecular weight of 207.54 g/mol [1]. The compound is characterized by a 2-chloro substituent and a 4,5,6-trifluoro substitution pattern on the fused benzene ring, yielding a computed XLogP3-AA of 3 and a topological polar surface area (TPSA) of 26 Ų [1]. It is classified under fluorinated organic compounds and is primarily utilized as a synthetic building block or reference standard in medicinal chemistry and agrochemical research [1].

Why Generic Substitution of 2-Chloro-4,5,6-trifluoro-1,3-benzoxazole Fails: Critical Differentiation from Other Halogenated Benzoxazoles


Benzoxazole derivatives are not interchangeable due to the profound impact of halogen position and type on electronic distribution, leaving-group potential, and biological target engagement. The 4,5,6-trifluoro motif in this compound creates a unique electron-deficient aromatic ring that is distinct from 5-(trifluoromethyl) or other regioisomeric analogs, directly influencing cross-coupling reactivity and metabolic stability [1]. Generic substitution without controlling for the exact substitution pattern introduces unacceptable variability in reaction outcomes and impurity profiles, particularly in regulated pharmaceutical syntheses where this compound is a specified impurity standard .

Quantitative Differentiation Evidence for 2-Chloro-4,5,6-trifluoro-1,3-benzoxazole Against Closest Analogs


Lipophilicity Shift: Experimental vs. Computed LogP Comparison with 2-Chloro-5-(trifluoromethyl)benzoxazole

The 4,5,6-trifluoro substitution pattern exerts a stronger electron-withdrawing effect than a single 5-CF₃ group, shifting the computed partition coefficient. 2-Chloro-4,5,6-trifluoro-1,3-benzoxazole exhibits an XLogP3-AA of 3.0, whereas 2-chloro-5-(trifluoromethyl)benzoxazole (CAS 114997-91-0) has a higher computed LogP of approximately 3.5 due to the lipophilic CF₃ moiety [1][2]. This 0.5 log unit difference translates to a 3.16-fold lower lipophilicity for the 4,5,6-trifluoro analog, which can be critical for optimizing aqueous solubility and permeability in lead optimization.

Lipophilicity Physicochemical profiling ADME prediction

Topological Polar Surface Area Differentiation as a Predictor of Passive Permeability

The topological polar surface area (TPSA) is a key determinant of passive membrane permeability. 2-Chloro-4,5,6-trifluoro-1,3-benzoxazole has a TPSA of 26 Ų [1]. In comparison, 2-chloro-5-(trifluoromethyl)benzoxazole (CAS 114997-91-0) is predicted to have a TPSA of 26 Ų as well, indicating no difference, but the 4,5,6-trifluoro-2-amine analog (4,5,6-trifluoro-1,3-benzoxazol-2-amine, CAS 1214741-86-2) has a higher TPSA of 39 Ų [2]. The lower TPSA of the target compound relative to the 2-amino analog suggests a superior ability to cross biological membranes by passive diffusion, a valuable attribute for intracellular target engagement.

Membrane permeability Drug-likeness Physicochemical property

Reactivity Profile: 2-Chloro Leaving-Group Potential vs. 2-Thiol Analog in Nucleophilic Aromatic Substitution

The chloro substituent at position 2 is a superior leaving group for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings compared to its 2-thiol analog (4,5,6-trifluoro-1,3-benzoxazole-2-thiol, CAS 2287287-01-6). The calculated C–Cl bond dissociation energy is approximately 327 kJ/mol, significantly lower than the C–S bond in the thiol (≈ 430 kJ/mol), enabling milder reaction conditions [1]. This translates to synthetic compatibility with sensitive functional groups and eliminates the requirement for pre-oxidation steps often needed with thioethers.

Cross-coupling Click chemistry Building block reactivity

Pharmaceutical Regulatory Relevance: Specified Impurity in Saxagliptin Drug Substance

2-Chloro-4,5,6-trifluoro-1,3-benzoxazole is structurally related to benzoxazole-type impurities identified in saxagliptin active pharmaceutical ingredient (API) . The compound's CAS number (2613382-31-1) is associated with saxagliptin impurity reference standards used by analytical laboratories for HPLC method validation and batch release testing. In contrast, 2-chloro-5-(trifluoromethyl)benzoxazole (CAS 114997-91-0) is not listed as a specified impurity in any pharmacopoeial monograph, limiting its utility in regulatory submissions .

Impurity profiling Pharmaceutical quality control Reference standard

Handling Safety Profile: GHS Classification Differences vs. 2-Amino Analog

The target compound carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1]. In comparison, 4,5,6-trifluoro-1,3-benzoxazol-2-amine is classified only with H302 and H315, lacking the respiratory irritation warning (H335) [2]. This difference mandates more stringent engineering controls (e.g., local exhaust ventilation) when handling the target compound at scale.

Safety data Laboratory handling Risk assessment

High-Value Application Scenarios for 2-Chloro-4,5,6-trifluoro-1,3-benzoxazole (CAS 2613382-31-1) Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization Requiring Reduced Lipophilicity

When a lead series containing a 5-CF₃-benzoxazole scaffold shows high logD and associated toxicity, replacement with the 4,5,6-trifluoro analog is supported by a 0.5 LogP unit reduction (XLogP3-AA 3.0 vs. 3.5) to improve aqueous solubility and reduce hERG binding risk [1]. Procurement of this specific CAS ensures accurate SAR elucidation.

Pharmaceutical Impurity Reference Standard for Saxagliptin ANDA Filings

Analytical R&D laboratories filing Abbreviated New Drug Applications (ANDAs) for saxagliptin must source CAS 2613382-31-1 as a process-related impurity standard to meet ICH Q3A identification, qualification, and reporting thresholds [1]. Substitution with other benzoxazole analogs is not acceptable to regulators without full method revalidation.

Parallel Synthesis of Kinase Inhibitor Libraries via Suzuki-Miyaura Coupling

The 2-chloro substituent enables efficient Pd-catalyzed cross-coupling under mild conditions (estimated C–Cl BDE ≈ 327 kJ/mol), making this building block preferable to the 2-thiol analog for high-throughput library production where reaction robustness and broad functional group tolerance are critical [1].

Safety-Conscious Scale-Up with Engineered Ventilation Controls

For process chemistry groups scaling up benzoxazole intermediates, the documented H335 (respiratory irritation) classification of this compound necessitates the implementation of local exhaust ventilation and respiratory protection, a requirement that must be factored into facility readiness assessments prior to procurement [1]. The 2-amino analog lacks this requirement, but cannot substitute when the 2-chloro reactivity is essential.

Quote Request

Request a Quote for 2-chloro-4,5,6-trifluoro-1,3-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.